molecular formula C6H3F4NO B13482194 2-Fluoro-3-(trifluoromethoxy)pyridine

2-Fluoro-3-(trifluoromethoxy)pyridine

Cat. No.: B13482194
M. Wt: 181.09 g/mol
InChI Key: UBNKBTGSILEGLI-UHFFFAOYSA-N
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Description

2-Fluoro-3-(trifluoromethoxy)pyridine is a fluorinated pyridine derivative. The presence of both fluorine and trifluoromethoxy groups imparts unique chemical properties to this compound, making it a valuable intermediate in various chemical syntheses and applications. Fluorinated compounds are known for their stability and bioactivity, which makes them significant in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic aromatic substitution (SNAr) reaction, where a suitable pyridine precursor is treated with fluorinating agents and trifluoromethoxy sources under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available pyridine derivatives. The process often includes halogenation, followed by substitution reactions to introduce the trifluoromethoxy group. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-3-(trifluoromethoxy)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted pyridines .

Scientific Research Applications

2-Fluoro-3-(trifluoromethoxy)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-3-(trifluoromethoxy)pyridine is largely dependent on its application. In pharmaceuticals, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of fluorine and trifluoromethoxy groups can enhance the compound’s binding affinity and selectivity for these targets, leading to improved efficacy and reduced side effects .

Comparison with Similar Compounds

  • 2-Fluoro-4-(trifluoromethyl)pyridine
  • 2,3-Dichloro-5-(trifluoromethyl)pyridine
  • Trifluoromethylpyridine derivatives

Comparison: Compared to similar compounds, 2-Fluoro-3-(trifluoromethoxy)pyridine offers unique advantages due to the combined presence of fluorine and trifluoromethoxy groups. These groups enhance the compound’s chemical stability, bioactivity, and overall performance in various applications. The specific positioning of these groups on the pyridine ring also influences the compound’s reactivity and interaction with other molecules .

Properties

Molecular Formula

C6H3F4NO

Molecular Weight

181.09 g/mol

IUPAC Name

2-fluoro-3-(trifluoromethoxy)pyridine

InChI

InChI=1S/C6H3F4NO/c7-5-4(2-1-3-11-5)12-6(8,9)10/h1-3H

InChI Key

UBNKBTGSILEGLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)F)OC(F)(F)F

Origin of Product

United States

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